

3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid

CAS number

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Compound of Interest

Compound Name: 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid

CAS No.: 957301-84-7

Cat. No.: B1309071

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Technical Guide: [3-\(4-Chloro-pyrazol-1-yl\)-2-methyl-propionic acid](#)

CAS Number: [957301-84-7](#)^[1]^[2]^[3]^[4]

Part 1: Executive Summary & Strategic Significance

Identity & Role: **3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid** (CAS 957301-84-7) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals.^[4] It serves as a critical scaffold for introducing the 4-chloropyrazole moiety—a bioisostere known for enhancing metabolic stability by blocking oxidation at the typically reactive C4 position of the pyrazole ring.

Medicinal Chemistry Context: In drug discovery, this compound addresses two common challenges:

- **Metabolic Blocking:** The chlorine atom at the 4-position prevents CYP450-mediated oxidation, extending the half-life of the final drug candidate.

- Conformational Restriction: The

-methyl group on the propionic acid tail introduces a chiral center and steric bulk, restricting the rotation of the side chain. This "Magic Methyl" effect often locks the molecule into a bioactive conformation, improving potency and selectivity against targets like Janus Kinases (JAKs) or specific GPCRs.

Part 2: Chemical Profile

Property	Specification
CAS Number	957301-84-7
IUPAC Name	3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid
Molecular Formula	
Molecular Weight	188.61 g/mol
Physical State	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
pKa (Acid)	~4.2 (Predicted)
LogP	~1.1 (Lipophilicity optimized for membrane permeability)
Chirality	Contains one stereocenter at C2; typically supplied as a racemate unless specified.[4]

Part 3: Synthetic Pathways & Methodology

The synthesis of CAS 957301-84-7 relies on the Aza-Michael Addition, a reaction chosen for its atom economy and scalability. Below is the optimized protocol for high-purity production.

Mechanism of Action (Synthesis Logic)

The reaction utilizes the nucleophilicity of the pyrazole nitrogen (N1) to attack the

-carbon of an

-unsaturated ester (Methyl Methacrylate). The 4-chloro substituent on the pyrazole ring is electron-withdrawing, which slightly reduces the nucleophilicity of the nitrogen, requiring a stronger base or higher temperature compared to unsubstituted pyrazole.

Protocol: Aza-Michael Addition Route

Reagents:

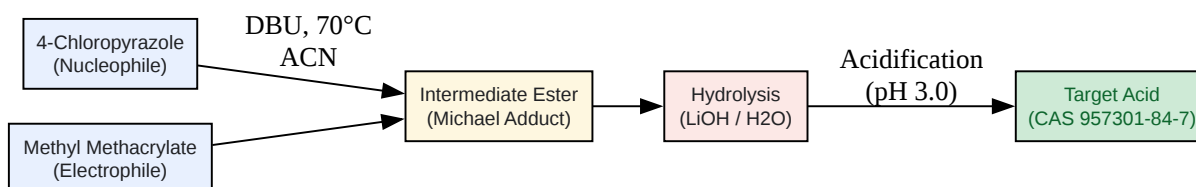
- 4-Chloropyrazole (1.0 eq)
- Methyl Methacrylate (1.2 eq)
- Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) or (1.5 eq)
- Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Workflow:

- Addition: Charge 4-Chloropyrazole and Acetonitrile into a reactor. Add DBU (catalytic base) at room temperature.
- Alkylation: Add Methyl Methacrylate dropwise to control the exotherm.
- Reaction: Heat the mixture to 60–70°C for 12–16 hours. Monitor by HPLC for the disappearance of 4-Chloropyrazole.
 - Checkpoint: Ensure regioselectivity. The steric bulk of the ester usually directs alkylation to N1, but N2 alkylation is possible if the pyrazole is asymmetric (not the case here, as 4-Cl is symmetric).
- Hydrolysis: Once the intermediate ester (Methyl 3-(4-chloropyrazol-1-yl)-2-methylpropionate) is formed, add LiOH (2.5 eq) and water directly to the reaction pot (One-pot procedure). Stir at RT for 4 hours.

- Workup: Acidify the solution to pH 3–4 using 1N HCl. The product, being a carboxylic acid, will precipitate or can be extracted into Ethyl Acetate.
- Purification: Recrystallize from Ethanol/Heptane to remove unreacted starting materials.

Visualizing the Synthesis Logic



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Caption: One-pot synthesis via Aza-Michael addition followed by base-mediated hydrolysis.

Part 4: Application in Drug Discovery

This compound is not just a passive linker; it is an active structural motif.

1. Fragment-Based Drug Discovery (FBDD):

- Target Class: Kinase Inhibitors (e.g., JAK, ERK).
- Mechanism: The carboxylic acid tail mimics the phosphate group of ATP or interacts with lysine/arginine residues in the kinase solvent-front region. The pyrazole ring forms hydrogen bonds with the hinge region.
- Optimization: The 2-methyl group restricts the rotation of the propionic acid chain, reducing the entropic penalty upon binding to the protein target.

2. PROTAC Linkers:

- The acid functionality allows for easy amide coupling to E3 ligase ligands (like Thalidomide or VHL ligands). The 4-chloropyrazole acts as a rigid, non-polar spacer that improves cell permeability compared to simple PEG linkers.

3. Agrochemicals:

- Structural analog to auxin-type herbicides. The 4-Cl group prevents rapid degradation by plant enzymes, increasing potency.

Part 5: Quality Control & Analytics

To ensure the integrity of experimental data, the following analytical parameters must be met.

HPLC Method (Reverse Phase):

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 μ m, 4.6 x 100 mm.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (Pyrazole absorption).
- Retention Time: Expect elution at ~4.5 min (varies by flow rate).

NMR Interpretation (

NMR, 400 MHz, DMSO-

):

- 12.3 ppm (s, 1H): Carboxylic acid proton (-COOH).
- 8.0 ppm (s, 1H): Pyrazole C5-H.
- 7.6 ppm (s, 1H): Pyrazole C3-H.
- 4.1-4.3 ppm (m, 2H):
protons (diastereotopic due to chiral center).
- 2.8 ppm (m, 1H): Chiral methine

- 1.1 ppm (d, 3H): Methyl group doublet.

Part 6: Safety & Handling

- Hazard Classification: Irritant (Skin/Eye).
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but hygroscopic.
- Handling: Use standard PPE. Avoid dust formation. In case of contact, wash with copious amounts of water.

References

- PubChem. (n.d.).^[3] 2-(4-chloropyrazol-1-yl)-2-methylpropanoic acid (Isomer Reference). National Library of Medicine. Retrieved January 28, 2026, from [\[Link\]](#)
- Uni.lu. (2026).^[4] PubChemLite for Metabolomics - CAS 957301-84-7 Entry.^[2]^[3] University of Luxembourg.^[4] Retrieved January 28, 2026, from [\[Link\]](#)

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